![molecular formula C22H26N6O3S2 B2724163 7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione CAS No. 872627-75-3](/img/structure/B2724163.png)

7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

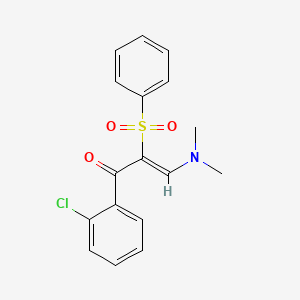

The compound “7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, and a benzothiazole group, which is a type of heterocyclic compound containing a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method could involve the reaction of 3,5-bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one with morpholine . The reaction was carried out in refluxing THF, leading to complete consumption of the starting material in 1 hour and isolation of the product in 89% yield .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzothiazole 2-sulfide group behaves as a pseudohalide nucleofuge . This property was exploited to overcome the problematic displacement of chloride in 3-(1,3-benzothiazol-2-ylsulfanyl)-5-chloro-4H-1,2,6-thiadiazin-4-one .Scientific Research Applications

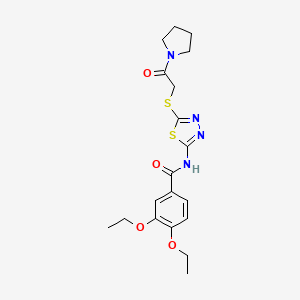

Quorum Sensing Inhibitors

Compounds bearing the benzo[d]thiazole moiety have been found to be potent selective lasB quorum sensing inhibitors of Gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that bacteria use to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Anti-Biofilm Formation

These compounds have shown moderate anti-biofilm formation activity against Pseudomonas aeruginosa . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and their formation can lead to serious health issues in humans.

3. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors Compounds with the benzo[d]thiazol moiety have been synthesized and evaluated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling . This makes them potential candidates for the development of new antidiabetic drugs .

Anti-Cancer Activity

Some compounds with the benzo[d]thiazol moiety have shown activity as large neutral amino acid transporter 1 (LAT1) inhibitors . LAT1 is highly upregulated in various types of human cancer that are characterized by an intense demand for amino acids for growth and proliferation, thereby making this transporter protein complex an important drug target for cancer treatment .

Anti-Proliferative Activity

The benzo[d]thiazol moiety has been found to exhibit potent cytotoxicity against several human cancer cell lines . This suggests potential applications in the development of new anticancer drugs.

properties

IUPAC Name |

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3S2/c1-13-11-27(12-14(2)31-13)20-24-18-17(19(29)25-21(30)26(18)3)28(20)9-6-10-32-22-23-15-7-4-5-8-16(15)33-22/h4-5,7-8,13-14H,6,9-12H2,1-3H3,(H,25,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQVWOUJYJEJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)

![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)

![6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2724099.png)

![2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2724103.png)